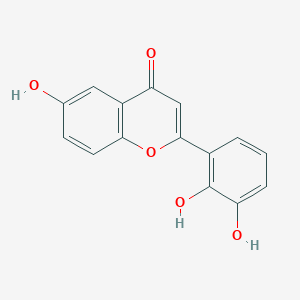
6,2',3'-Trihydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydroxyphenyl)-6-hydroxy-1-benzopyran-4-one is a member of flavones.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Mechanism of Action
6,2',3'-Trihydroxyflavone exhibits strong antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). Studies have demonstrated that it can significantly reduce oxidative stress in cellular models. For instance, in a comparative study with other flavones, this compound showed an impressive ability to inhibit ROS production in macrophage models, suggesting its potential as a protective agent against oxidative damage .
Quantitative Analysis
The antioxidant potency of this compound can be quantitatively assessed using various assays such as the DPPH radical scavenging assay. This compound has been shown to exhibit IC50 values comparable to well-known antioxidants like vitamin C .
Anti-Inflammatory Effects
In Vitro Studies
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies using RAW264.7 macrophage models demonstrated that this flavonoid effectively suppressed the expression of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-1 beta (IL-1β). The compound's mechanism involves modulation of inflammatory pathways, including the JAK-STAT signaling pathway .
Case Study Insights
In a study examining the effects of this compound on LPS-induced inflammation in macrophages, it was found that treatment led to a marked decrease in inflammatory cytokine levels. This suggests its potential therapeutic role in managing inflammatory diseases .
Potential Anticancer Activity
Cellular Mechanisms
Emerging evidence suggests that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Comparative Studies
In comparative studies with other flavonoids, this compound displayed superior cytotoxic effects against certain cancer cell lines. Its ability to inhibit tumor growth while sparing normal cells highlights its potential as a chemotherapeutic agent .
Neuroprotective Effects
Protective Mechanisms
Recent research has highlighted the neuroprotective effects of this compound against neurotoxic agents. In experiments involving dorsal root ganglion neurons exposed to bupivacaine, this flavonoid demonstrated protective effects by reducing apoptosis and promoting neuronal survival .
Clinical Implications
The neuroprotective properties of this compound suggest its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further clinical studies are needed to validate these findings and explore therapeutic dosages.
Summary Table of Applications
Propiedades
Fórmula molecular |
C15H10O5 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxyphenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-4-5-13-10(6-8)12(18)7-14(20-13)9-2-1-3-11(17)15(9)19/h1-7,16-17,19H |
Clave InChI |
WAOMPPQDRVQLSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















